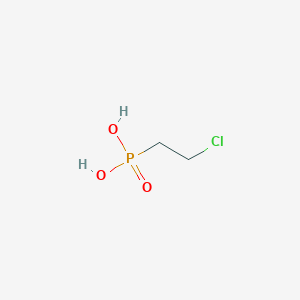

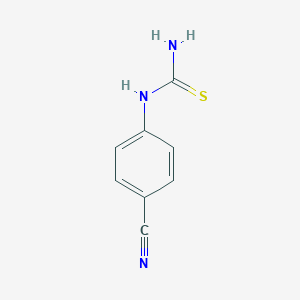

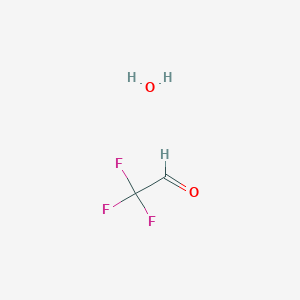

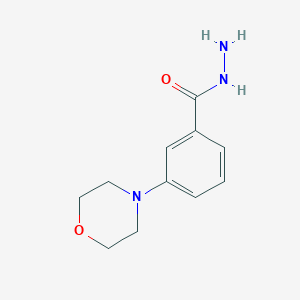

![molecular formula C16H18O3 B041139 4-[3-(4-羟基苯基)丙基]-3-甲氧基苯酚 CAS No. 73731-86-9](/img/structure/B41139.png)

4-[3-(4-羟基苯基)丙基]-3-甲氧基苯酚

描述

"4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol" may be related to compounds studied for their molecular structures, synthesis methods, and properties. Research often focuses on the optimization of synthesis routes, understanding molecular interactions, and exploring the applications of such compounds in various fields, excluding drug usage and dosage or side effects.

Synthesis Analysis

Studies on related compounds often employ different synthetic routes, including the Schiff bases reduction route or the hydroboration reaction, to achieve high yields and purity. For instance, the hydroboration reaction has been used to synthesize compounds like dihydroconiferyl alcohol from eugenol, indicating a method that might be applicable or analogous to synthesizing "4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol" (Pepper et al., 1971).

Molecular Structure Analysis

Molecular docking and quantum chemical calculations, including DFT (B3LYP) with specific basis set calculations, are tools used to determine the molecular structure and spectroscopic data of related compounds. These studies reveal molecular parameters such as bond length, bond angle, and intramolecular charge transfer, providing insights into the molecular structure of similar compounds (A. Viji et al., 2020).

Chemical Reactions and Properties

The chemical reactions and properties of related compounds can be studied through various spectroscopic techniques and theoretical analyses. Research on related compounds like 1-phenyl-3(4-methoxyphenyl)-2-propenone explores structural, spectral, and electronic properties through density functional theory and experimental spectroscopic investigations, providing a foundation for understanding the chemical behavior of "4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol" (Revathi H et al., 2021).

科学研究应用

抗氧化性能:使用辣根过氧化物酶和十二烷基硫酸钠合成的聚(4-甲氧基苯酚)产生了一种具有优异抗氧化性能的淡黄色粉末。这使得它成为各种应用(Zheng et al., 2013)的有前途的试剂。

合成中产率提高:使用氢氧化钾作为催化剂合成甲基3-(3,5-二叔丁基-4-羟基苯基)丙酸酯的改进方法,平均产率达到95%,符合文献标准(Huo Xiao-jian, 2010)。

分子结构和光谱数据分析:对4-甲氧基-2-[3-(4-氯苯基)-5-(4-(异丙基)苯基)-4,5-二氢-1H-吡唑-1-基]-1,3-噻唑-4-基]苯酚的研究提供了有关其分子结构和光谱数据的见解(Viji et al., 2020)。

醛糖还原酶抑制:与4-[3-(4-羟基苯基)丙基]-3-甲氧基苯酚相关的化合物5b被确认为醛糖还原酶的有效和选择性抑制剂,显示出作为靶向长期糖尿病并发症的先导化合物的潜力(Chatzopoulou et al., 2011)。

合成改进:从4-烯基-2-甲氧基苯酚开发了3-(4-羟基-3-甲氧基苯基)-1-丙醇和3-(4-羟基-3,5-二甲氧基苯基)-1-丙醇的改进合成方法(Pepper et al., 1971)。

血清分析:开发了一种敏感且特异的方法,用于确定血清中的4-羟基苯甲醚,该物质用于治疗恶性黑色素瘤(Buell & Girard, 1984)。

氢键研究:甲氧基苯酚和二甲氧基苯,包括类似于4-[3-(4-羟基苯基)丙基]-3-甲氧基苯酚的化合物,形成强分子间和分子内氢键,影响其热力学性质和结构(Varfolomeev et al., 2010)。

根癌农杆菌毒力和植物基因转移:具有不饱和侧链和甲氧基的酚类化合物可以增加根癌农杆菌在植物中的毒力和基因转移(Joubert et al., 2002)。

增强液晶性涂层:具有向列式聚甲基丙烯酸酯和向列式基团的介向基团的化合物,可能包括类似于4-[3-(4-羟基苯基)丙基]-3-甲氧基苯酚的化合物,显示出用于高性能、增强液晶性涂层的潜力(Nakano et al., 1993)。

合成中的催化:十二水合硫酸铁铵被用作催化剂,用于从3-(4-羟基-3-甲氧基苯基)-2-丙烯酸和1-戊醇合成戊基4-羟基-3-甲氧基肉桂酸酯(Lin Xin-jie, 2012)。

作用机制

Target of Action

A structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (also known as hydroferulic acid), has been used to inhibit prostaglandin e (2) production . Prostaglandins are lipid compounds that have diverse hormone-like effects in animals.

Pharmacokinetics

A study on 3-(4-hydroxy-3-methoxyphenyl)propionic acid in rats showed that after oral administration, the compound and its conjugates were detected in the bloodstream within 15 minutes . This suggests rapid absorption and metabolism.

属性

IUPAC Name |

4-[3-(4-hydroxyphenyl)propyl]-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-19-16-11-15(18)10-7-13(16)4-2-3-12-5-8-14(17)9-6-12/h5-11,17-18H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJJQWAYMRTLJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)CCCC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。